5-Nitrobenzothiazole

Descripción general

Descripción

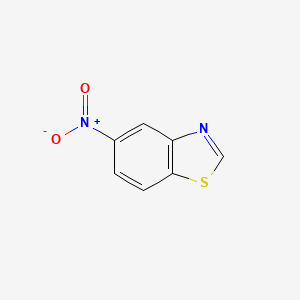

5-Nitrobenzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₄N₂O₂S. It is known for its diverse applications in the fields of pharmaceuticals and agrochemicals . The compound consists of a benzene ring fused to a thiazole ring, with a nitro group attached to the benzene ring. This structure imparts unique chemical and physical properties to this compound, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzothiazole typically involves the nitration of benzothiazole. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is becoming increasingly common in the industrial production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Nitrobenzothiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products Formed

Reduction: 5-Aminobenzothiazole

Substitution: Various substituted benzothiazoles depending on the nucleophile used

Cyclization: Complex heterocyclic compounds with potential biological activity

Aplicaciones Científicas De Investigación

Chemistry

5-Nitrobenzothiazole serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations that are essential in synthetic organic chemistry.

Biology

Research has highlighted the potential of this compound as a bioactive compound with various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several pathogens. It acts as a competitive inhibitor of enzymes critical for bacterial metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR), impacting species like Helicobacter pylori and Campylobacter jejuni.

- Antitumor Activity : Studies indicate that this compound derivatives exhibit antiproliferative effects against human cancer cell lines, inducing apoptosis and inhibiting cell cycle progression.

- Antioxidative Properties : The compound has demonstrated significant free radical scavenging activity, suggesting its potential as an antioxidant.

Medicine

In medicinal chemistry, this compound is explored for its potential in developing new pharmaceuticals:

- Enzyme Inhibitors : The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

- Therapeutic Applications : Its derivatives are being investigated for their roles in treating conditions related to protein misfolding, such as Alzheimer's disease.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | H. pylori | 32 |

| 6-Nitrobenzothiazole | C. jejuni | 16 |

| 2-Amino-5-nitrothiazole | Clostridium difficile | 8 |

Table 2: Antiproliferative Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.2 |

| Trimethoxy-benzothiazole | HeLa (Cervical Cancer) | 0.6 |

| Trihydroxy-benzothiazole | A549 (Lung Cancer) | 0.9 |

Table 3: Antioxidative Activity of Benzothiazole Derivatives

| Compound | DPPH Scavenging (%) | FRAP (µM FeSO4) |

|---|---|---|

| This compound | 65 | 120 |

| Methoxy-benzothiazole | 75 | 150 |

| Hydroxy-benzothiazole | 80 | 160 |

Case Studies

-

Antimicrobial Efficacy Against Biofilms :

A study demonstrated that modified nitrobenzothiazoles effectively disrupted biofilm formation in both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against persistent infections. -

Antitumor Mechanisms :

Research involving cancer cell lines treated with nitrobenzothiazoles revealed alterations in gene expression related to apoptosis and cell cycle regulation, indicating multifaceted mechanisms behind their antitumor effects. -

Quantitative Structure-Activity Relationship (QSAR) Studies :

QSAR analyses have been utilized to predict the biological activity of nitrobenzothiazole derivatives. These studies revealed strong correlations between electronic properties and antimalarial activities, guiding the design of new compounds with improved efficacy.

Mecanismo De Acción

The mechanism of action of 5-Nitrobenzothiazole involves its interaction with various molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: Similar structure but with an amino group instead of a nitro group.

2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.

Benzothiazole: The parent compound without any substituents on the benzene ring

Uniqueness

5-Nitrobenzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in various chemical reactions and contributes to its potential as a bioactive molecule .

Actividad Biológica

5-Nitrobenzothiazole (5-NBT) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 5-NBT, focusing on its antimicrobial, antitumor, and antioxidative properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a benzothiazole ring. Its chemical structure can be represented as follows:

- Molecular Formula : C7H4N2O2S

- Molecular Weight : 180.19 g/mol

Antimicrobial Activity

5-NBT has been studied for its antimicrobial properties against various pathogens. The mechanism of action often involves the inhibition of essential enzymes in bacteria, particularly those involved in energy metabolism.

Key Findings:

- Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) : Research indicates that 5-NBT acts as a competitive inhibitor of PFOR, an enzyme critical for anaerobic bacteria like Helicobacter pylori and Campylobacter jejuni. This inhibition disrupts the production of acetyl-Coenzyme A, crucial for bacterial energy metabolism .

- Minimum Inhibitory Concentration (MIC) : In studies comparing various nitrobenzothiazole derivatives, 5-NBT exhibited significant antibacterial activity with MIC values indicating effective suppression of bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | H. pylori | 32 |

| 6-Nitrobenzothiazole | C. jejuni | 16 |

| 2-Amino-5-nitrothiazole | Clostridium difficile | 8 |

Antitumor Activity

The antitumor potential of 5-NBT has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Key Findings:

- Cell Line Studies : In vitro studies have shown that derivatives of 5-NBT exhibit antiproliferative activity against several human cancer cell lines. For instance, certain substituted benzothiazoles demonstrated IC50 values in the low micromolar range .

- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .

Table 2: Antiproliferative Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.2 |

| Trimethoxy-benzothiazole | HeLa (Cervical Cancer) | 0.6 |

| Trihydroxy-benzothiazole | A549 (Lung Cancer) | 0.9 |

Antioxidative Activity

Recent studies have highlighted the antioxidative potential of 5-NBT and its derivatives, suggesting a role in reducing oxidative stress.

Key Findings:

- DPPH Scavenging Assay : The antioxidative capacity was evaluated using DPPH radical scavenging assays, where certain derivatives showed significant free radical scavenging activity .

- Structure-Activity Relationships : The presence of specific substituents on the benzothiazole ring was found to enhance antioxidative properties, making them promising candidates for further development as antioxidants .

Table 3: Antioxidative Activity of Benzothiazole Derivatives

| Compound | DPPH Scavenging (%) | FRAP (µM FeSO4) |

|---|---|---|

| This compound | 65 | 120 |

| Methoxy-benzothiazole | 75 | 150 |

| Hydroxy-benzothiazole | 80 | 160 |

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that modified nitrobenzothiazoles effectively disrupted biofilm formation in Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against persistent infections .

- Antitumor Mechanisms : Research involving the treatment of cancer cell lines with nitrobenzothiazoles revealed alterations in gene expression related to apoptosis and cell cycle regulation, indicating a multifaceted mechanism behind their antitumor effects .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of nitrobenzothiazole derivatives, revealing strong correlations between electronic properties and antimalarial activities .

Propiedades

IUPAC Name |

5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUQLELVLDMMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325441 | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-07-6 | |

| Record name | 2942-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Nitrobenzothiazole in studying cadmium uptake in plants?

A1: While this compound itself is not directly involved in cadmium uptake in plants, its derivative, this compound coumarin (BTC-5N), acts as a fluorescent probe. [] BTC-5N binds to cadmium ions, enabling researchers to visualize and analyze the cellular distribution of cadmium within plant cells. This helps in understanding the mechanisms of cadmium uptake, transport, and detoxification in plants, particularly in the context of phytochelatin (PC)-mediated tolerance. []

Q2: Can you elaborate on the selectivity of this compound coumarin (BTC-5N) as a fluorescent probe for metal ions?

A3: BTC-5N demonstrates a high affinity for Cadmium (Cd2+), making it a valuable tool for studying Cd2+ dynamics in biological systems. [] While it can bind other metal ions like Manganese (Mn2+), Calcium (Ca2+), and Strontium (Sr2+), its effectiveness in detecting these ions is lower compared to Cd2+. [] This selectivity makes BTC-5N a powerful tool for studying cadmium-specific processes, such as its role in triggering exocytosis in certain cell types. []

Q3: Are there any documented environmental impacts associated with this compound or its derivatives?

A4: Currently, the provided research papers do not offer specific information regarding the environmental impact or degradation pathways of this compound or its derivatives like BTC-5N. [, , ] Given the increasing use of such compounds in biological research, further investigation into their environmental fate, persistence, and potential ecotoxicological effects is crucial.

Q4: Has this compound been investigated for potential applications beyond its role as a chemical intermediate and fluorescent probe precursor?

A5: The provided research primarily focuses on the use of this compound as a precursor for synthesizing fluorescent probes like BTC-5N and its role in understanding nitration reactions. [, , ] There is no mention of exploring its application in other domains like medicinal chemistry, material science, or catalysis. This suggests potential avenues for future research to investigate its properties and potential applications in diverse fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.